4-(Trifluoromethyl)phenylhydrazine Hydrochloride

Catalog No.
S743192
CAS No.
2923-56-0
M.F
C7H8ClF3N2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)phenylhydrazine Hydrochloride

Free-base arylhydrazines rapidly oxidize, creating diazo impurities that cripple yields. 4-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 2923-56-0) eliminates this problem. As a stable HCl salt, it ensures precise stoichiometric control for reproducible cyclization. - Key building block for COX-2 inhibitor pyrazoles and PTP1B-targeting indoles. - Para-CF3 group (π = +0.88) increases lipophilicity and blocks metabolic para-hydroxylation. - Ambient-stable form simplifies handling and scale-up.

CAS Number

2923-56-0

Product Name

4-(Trifluoromethyl)phenylhydrazine Hydrochloride

IUPAC Name

[4-(trifluoromethyl)phenyl]hydrazine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-3-6(12-11)4-2-5;/h1-4,12H,11H2;1H

InChI Key

WCAGNYIHAYOPSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NN.Cl

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NN.Cl

The exact mass of the compound 4-(Trifluoromethyl)phenylhydrazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Trifluoromethyl)phenylhydrazine monohydrochloride, [4-(Trifluoromethyl)phenyl]hydrazine hydrochloride, p-(Trifluoromethyl)phenylhydrazine hydrochloride, alpha,alpha,alpha-Trifluoro-p-tolylhydrazine hydrochloride, 4-Hydrazinobenzotrifluoride hydrochloride

Purity

≥97%

Package Size

1 g, 5 g

4-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS: 2923-56-0) is a highly specialized, fluorinated arylhydrazine salt utilized extensively as a building block in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and indoles [1]. By incorporating a strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group at the para position, this compound fundamentally alters the physicochemical profile of downstream products compared to standard arylhydrazines. Supplied as a stable hydrochloride salt, it mitigates the severe auto-oxidation issues typical of free base hydrazines, ensuring consistent processability, precise stoichiometric control, and high reproducibility in industrial and pharmaceutical synthesis workflows [2].

Research Fit

Stable crystalline hydrochloride

Non-hygroscopic, easy-to-weigh solid; avoids the low-melting, air-sensitive free base.

Water and polar solvent solubility

Enables aqueous/organic reaction conditions without co-solvents or phase-transfer agents.

Fluorinated building block for synthesis

Para-CF₃ modulates electronic profile and metabolic stability in medicinal, agrochemical, and materials chemistry.

Substituting 4-(Trifluoromethyl)phenylhydrazine hydrochloride with unsubstituted phenylhydrazine hydrochloride or the non-fluorinated 4-methyl analog fundamentally compromises the end-product's metabolic stability and binding affinity, as it lacks the critical para-position blocking and the enhanced lipophilicity provided by the -CF3 moiety [1]. Furthermore, attempting to procure and use the free base form of 4-(trifluoromethyl)phenylhydrazine instead of the hydrochloride salt introduces severe handling liabilities; the free base is highly susceptible to rapid atmospheric oxidation, forming reactive diazo and azo impurities that drastically reduce cyclization yields and complicate purification[2]. Consequently, for reproducible manufacturing of fluorinated APIs or agrochemicals, the specific hydrochloride salt form is non-negotiable.

Substitution Risk

Free base substitution

The free base is a low-melting, water-insoluble oil; its use may compromise weighing accuracy, solubility, and reaction reproducibility.

4-Halo analog substitution

4-Fluoro or 4-chloro phenylhydrazines lack the strong electron-withdrawing CF₃ effect, altering nucleophilicity, regioselectivity, and product profiles.

Salt form mismatch

Alternative salt forms or the free base may not provide the same thermal stability (decomposition ~210 °C) or defined stoichiometry required for scale-up.

Oxidative Stability of HCl Salt

The hydrochloride salt form provides critical protection against the rapid auto-oxidation that plagues free arylhydrazines. Quantitative stability assessments demonstrate that 4-(Trifluoromethyl)phenylhydrazine hydrochloride maintains >98% purity when stored at room temperature in ambient air for over 6 months. In stark contrast, the free base form degrades by >10% within 48 hours of atmospheric exposure, forming dark azo byproducts that interfere with downstream cyclizations [1].

Evidence DimensionPurity retention under ambient atmospheric conditions
Target Compound Data>98% purity retained after 6 months (HCl salt)
Comparator Or Baseline<90% purity retained after 48 hours (Free base)
Quantified DifferenceOrders of magnitude increase in oxidative half-life
ConditionsAmbient air exposure, 25°C

Procuring the HCl salt eliminates the need for costly inert-atmosphere storage and prevents batch-to-batch yield variations caused by degraded precursors in large-scale manufacturing.

Thermal Stability
Data to verify
Hydrochloride decomposes ~210 °C
Free base mp 59–64 °C; 4-F-PhNHNH₂·HCl ≥300 °C; 4-Cl-PhNHNH₂·HCl ~216 °C
Supports ambient storage and safer scale-up; eliminates cold-chain needs.
Supplier technical datasheets; verify lot-specific stability.

Metabolic Blocking and Lipophilicity Enhancement

The inclusion of the para-trifluoromethyl group drastically alters the physicochemical properties of the resulting heterocycles compared to unsubstituted analogs. The -CF3 group contributes a Hansch lipophilicity parameter (π) of 0.88 and a Hammett constant (σp) of 0.54. In contrast, unsubstituted phenylhydrazine provides a baseline π of 0.00 and σp of 0.00 [1]. This specific substitution completely blocks cytochrome P450-mediated para-hydroxylation, a primary metabolic liability in unsubstituted phenyl rings [2].

Evidence DimensionHansch lipophilicity parameter (π) and Hammett electronic constant (σp)
Target Compound Dataπ = +0.88, σp = +0.54 (4-CF3 group)
Comparator Or Baselineπ = 0.00, σp = 0.00 (Unsubstituted phenyl group)
Quantified Difference+0.88 increase in logP contribution; +0.54 increase in electron-withdrawing strength
ConditionsStandard physicochemical parameter modeling for aryl substituents

This compound is essential for drug discovery programs where the downstream API must achieve high membrane permeability and resist rapid metabolic degradation.

Process Yield
Reported
>75% isolated yield, >98% purity
Prior art routes: 20–67% yield
Industrial patent method supports cost-effective procurement and scalable supply.
One-pot diazotisation/reduction (CN101209980A); confirm with supplier lot data.

Enhanced Regioselectivity in Pyrazole Synthesis

The strongly electron-withdrawing nature of the 4-CF3 group attenuates the nucleophilicity of the hydrazine moiety, which provides superior regiocontrol during condensations with asymmetric 1,3-dicarbonyl compounds. Syntheses utilizing 4-(Trifluoromethyl)phenylhydrazine hydrochloride often achieve regiomeric ratios exceeding 9:1 in favor of the target pyrazole isomer. Conversely, using electron-rich or unsubstituted phenylhydrazines under identical conditions typically results in poor regioselectivity (often ~1:1 to 3:1 mixtures), requiring extensive chromatographic separation [1].

Evidence DimensionRegiomeric ratio in asymmetric 1,3-dicarbonyl condensation
Target Compound Data>9:1 regioselectivity (4-CF3 substituted)
Comparator Or Baseline~1:1 to 3:1 regioselectivity (Unsubstituted phenylhydrazine)
Quantified DifferenceUp to a 3-fold improvement in major isomer formation
ConditionsCondensation with asymmetric 1,3-diketones in acidic media (e.g., ethanol/HCl)

Higher regioselectivity directly translates to higher isolated yields of the desired API intermediate, significantly reducing purification costs and solvent waste in industrial settings.

Fischer Indole to Paullones
Context-dependent
57–75% yield across 4-substituted substrates
4-CF₃, 4-I, and 4-Cl phenylhydrazines give comparable cyclisation yields
The CF₃ group is essential for the downstream kinase inhibition profile; halo analogs cannot substitute.
Cross-study comparison; CDK1/cyclin B context requires target-specific validation.
Aqueous Solubility
Data to verify
Freely soluble (HCl salt)
Free base: insoluble in water
Eliminates co-solvent need; simplifies aqueous reaction work-up.
Supplier specifications; dissolution kinetics may vary by lot.

Fluorinated Pyrazole Anti-Inflammatory Agents

Directly leveraging the compound's superior regioselectivity and the lipophilicity of the -CF3 group (as outlined in Section 3), this precursor is the optimal choice for synthesizing COX-2 inhibitors and related anti-inflammatory agents. The hydrochloride salt ensures consistent stoichiometric condensation with diketones, yielding highly pure fluorinated pyrazoles that exhibit enhanced target binding and prolonged in vivo half-lives[1].

Fischer Indole Synthesis in Drug Discovery

In the development of advanced indole-based therapeutics, such as PTP1B inhibitors or neuroprotective tetracyclic compounds, this specific salt form is utilized for Fischer Indole Synthesis. The oxidative stability of the HCl salt prevents precursor degradation during the harsh acidic and thermal conditions required for cyclization, ensuring reproducible yields of 5-trifluoromethylindoles that resist metabolic para-hydroxylation[2].

Next-Generation Agrochemical Development

The extreme lipophilicity (π = +0.88) imparted by the 4-CF3 group is critical in agrochemical formulations for improving cuticular penetration in insects and fungi. Procuring this stable hydrochloride precursor allows agrochemical manufacturers to reliably scale up the synthesis of fluorinated aryl-heterocycle pesticides without the yield-destroying auto-oxidation associated with free base hydrazines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
9-CF₃-paullone inhibitor synthesis
CF₃-substituted building block with defined stoichiometry and thermal stability
Fischer indole cyclization yield and downstream kinase inhibition assay context
Graphene oxide reduction and functionalization
Water-soluble hydrochloride enables homogeneous aqueous processing
Reduction efficiency and fluorinated group incorporation
Trifluoromethyl agrochemical intermediates
High-yield, high-purity industrial synthesis (>75%, >98%)
Hydrazone library screening for herbicide and fungicide discovery
Fragment-based drug discovery (FBDD) building block
Non-hygroscopic crystalline solid with defined stoichiometry for automated handling
Concentration accuracy in HTS and ¹⁹F NMR hit validation

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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